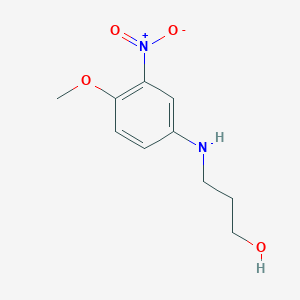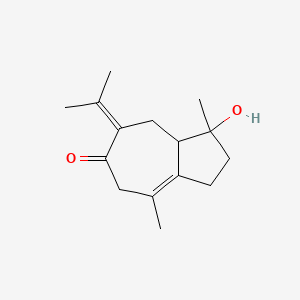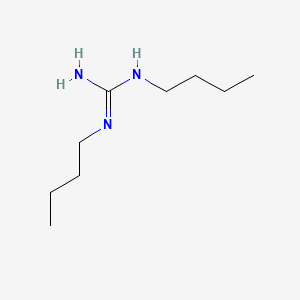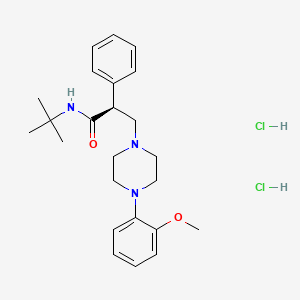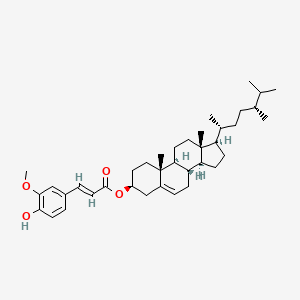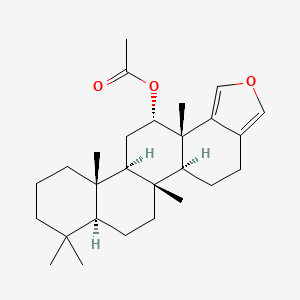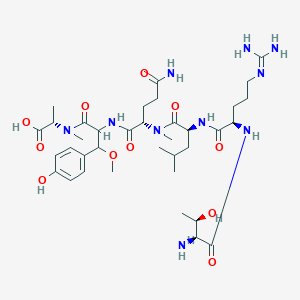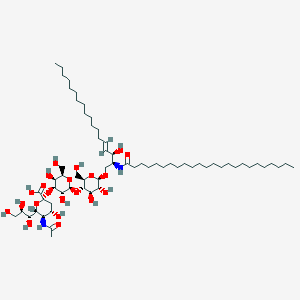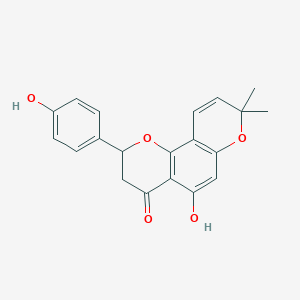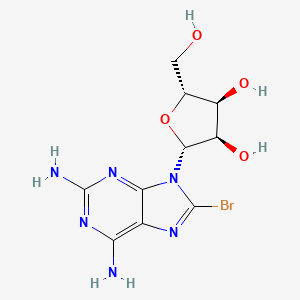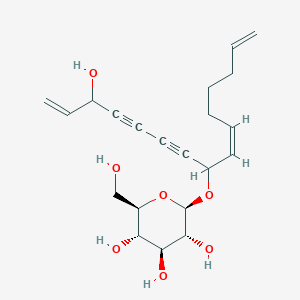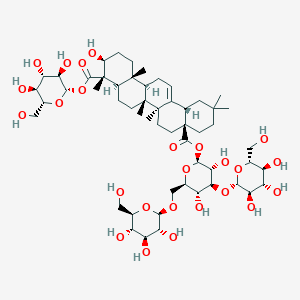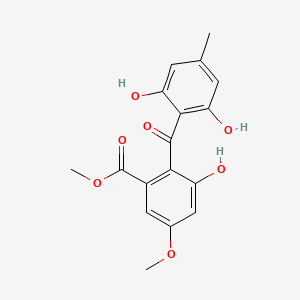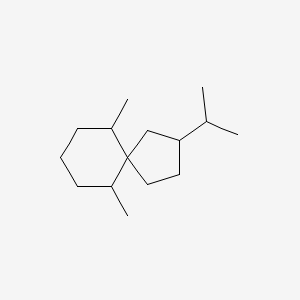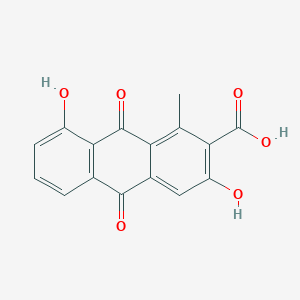
3,8-二羟基-1-甲基蒽醌-2-羧酸
描述
Synthesis Analysis
The synthesis of anthraquinone derivatives often involves regioselective Diels–Alder cycloaddition reactions, as demonstrated in the production of related compounds like cardinalic acid from fungi. These methods can include steps like permethylation of natural products and are supported by structural analyses such as X-ray crystallography (Gill et al., 1998). Similarly, the unambiguous synthesis of 1,8-dihydroxy-4-methylanthraquinone involved a two-step process, highlighting the complexity and specificity required in synthesizing anthraquinone derivatives (Wang et al., 2002).
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives has been elucidated through techniques like single-crystal X-ray structure analysis. Such studies reveal detailed insights into the molecular arrangements and interactions, such as van der Waals interactions that link molecules into linear chains (Zain & Ng, 2005).
Chemical Reactions and Properties
Anthraquinone derivatives undergo a variety of chemical reactions, indicating their reactivity and potential for chemical modifications. For example, the spectrophotometric determination of BrO3− using anthraquinone carboxylic acid as a reagent showcases the chemical reactivity and utility of these compounds in analytical chemistry (Román et al., 1984).
Physical Properties Analysis
The physical properties of anthraquinone derivatives, such as their crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior in various applications. The detailed structure of 1,4-dihydroxyanthraquinone, determined by X-ray diffraction, reveals intramolecular and intermolecular hydrogen bonds and short approach distances between oxygen atoms, which are significant for the compound's physical characteristics and interactions (Deppisch & Nigam, 1980).
Chemical Properties Analysis
The chemical properties, such as acid-base behavior and reactivity towards various agents, are pivotal for the functional applications of anthraquinone derivatives. The use of 1,4-dihydroxyanthraquinone as an acid-base indicator in isopropyl alcohol medium illustrates the compound's utility in determining weak organic acids, showcasing its specific chemical properties and applicability in analytical contexts (Barbosa et al., 1984).
科学研究应用
自然发生和生物合成
3,8-二羟基-1-甲基蒽醌-2-羧酸,一种罕见的天然α-甲基蒽醌,已从产生异色蒽醌类抗生素的几株链霉菌菌株培养物中分离出来。这种化合物是为数不多的已知天然α-甲基蒽醌之一,先前主要被鉴定为昆虫色素和一些植物中存在。其生物合成途径,可能与苯异色蒽醌共享,一直是科学界讨论的焦点(Krupa, Lessmann, & Lackner, 1989)。
抗生物膜和抗菌特性
研究表明,3,8-二羟基-1-甲基蒽醌-2-羧酸展现出有希望的抗生物膜和抗菌活性。特别是对抗甲氧西林耐药金黄色葡萄球菌(MRSA),已评估其在破坏生物膜方面的潜力,这是反复发生的医院感染中的一个主要挑战。该化合物的结构活性关系表明,特定的功能基团在这些活性中起着至关重要的作用(Song et al., 2021)。
海洋和真菌来源
进一步的研究已经在海洋来源中,如链霉菌属中,鉴定出3,8-二羟基-1-甲基蒽醌-2-羧酸,突显了海洋作为新型生物活性化合物来源的潜力。这些发现对于新药物和治疗剂的开发至关重要,尤其是来自未充分开发的海洋微生物(Poumale, Ngadjui, Helmke, & Laatscha, 2006)。
抗病毒活性
在病毒学领域,像3,8-二羟基-1-甲基蒽醌-2-羧酸这样的蒽醌类化合物已显示出抑制脊髓灰质炎病毒等病毒复制的潜力。这表明这些化合物有可能被开发成有效的抗病毒药物,这是面对新兴病毒威胁时的一个关键研究领域(Semple, Pyke, Reynolds, & Flower, 2001)。
未来方向
属性
IUPAC Name |
3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHABMANUFPZXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214929 | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
CAS RN |
69119-31-9 | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69119-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 250 °C | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



